4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
説明
特性
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-21(26-22-25-19(13-30-22)16-2-1-9-23-10-16)15-5-7-17(8-6-15)28-11-20-24-18(12-29-20)14-3-4-14/h1-2,5-10,12-14H,3-4,11H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSULKHWHCGMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily derived from benzamide or acetamide scaffolds with thiazole and pyridine substituents. Key comparisons include:
Substituent Variations in Thiazole-Based Benzamides
Compound 4g (N-(5-((4-Methylpiperazin-1-yl) methyl)-4-(pyridin-3-yl) thiazol-2-yl) benzamide)
- Structural Differences: Lacks the cyclopropylthiazole-methoxy group but includes a 4-methylpiperazinomethyl substituent on the thiazole.
- Physical Properties : Melting point 168–170°C; confirmed via 1H NMR (δ 2.25 ppm for piperazine CH2) and HRMS .
- Bioactivity: Not explicitly stated but hypothesized to interact with amine-sensitive targets (e.g., GPCRs or kinases) due to the piperazine group .
Compound 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl) thiazol-2-yl) isonicotinamide)
- Structural Differences: Replaces benzamide with isonicotinamide and substitutes dimethylaminomethyl on the thiazole.
- Physical Properties : Melting point 182–184°C; HRMS m/z 379.1421 (M+H)+ .
- Bioactivity : The isonicotinamide moiety may confer antitubercular or antibacterial activity, though this requires validation .
2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (ECHEMI: 752226-18-9)
- Structural Differences : Acetamide replaces benzamide; methoxyphenyl replaces cyclopropylthiazole.
- Key Attributes : Molecular weight 355.41 g/mol; LogP ~2.1 (predicted). The methoxy group enhances solubility compared to the cyclopropylthiazole .
Thiazole-Pyridine Hybrids with Divergent Cores
N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15]
- Structural Differences : Biphenyl and pyridine-2-yl groups replace pyridin-3-yl and benzamide.
- Synthesis : Involves glycine coupling, differing from the nucleophilic substitution used for the target compound .
- Bioactivity : Glyciamide derivatives often exhibit antioxidant or metal-chelating properties .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (CAS: 896679-10-0)
- Structural Differences : Thiazolopyridine fused ring replaces simple thiazole; ethanesulfonamide replaces benzamide.
- Bioactivity : Sulfonamide-thiazolopyridines are explored for anti-inflammatory or carbonic anhydrase inhibition .
Physicochemical and Spectroscopic Comparisons
Q & A
Q. What synthetic methodologies are optimal for preparing 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide?
Answer: The synthesis involves multi-step reactions:
- Thiazole Ring Formation : React α-haloketones with thiourea under acidic/basic conditions to generate the thiazole core .
- Coupling Reactions : Use nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling to attach the cyclopropyl and pyridinyl groups to the thiazole rings .
- Benzamide Linkage : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to connect the methoxy-thiazole and pyridinyl-thiazole moieties to the benzamide core .
Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound structurally validated, and what analytical techniques are essential?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridinyl protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~465.12) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic interactions (e.g., hydrogen bonding between amide groups) .
- HPLC : Ensures ≥95% purity using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended for activity screening?
Answer:
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low reactivity?
Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF for SNAr reactions to reduce side-product formation .
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to enhance pyridinyl-thiazole coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 24 hours) for cyclopropane-thiazole formation .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Binding Affinity Studies : Use surface plasmon resonance (SPR) to quantify target interactions (e.g., kinase binding with KD values) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Molecular Dynamics Simulations : Compare binding poses in mutated vs. wild-type protein targets to explain variability .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Structural Modifications : Introduce fluorinated groups (e.g., CF₃ at the benzamide para-position) to block cytochrome P450 oxidation .
- Prodrug Design : Mask the methoxy group as a phosphate ester to enhance solubility and reduce first-pass metabolism .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or deuterium exchange .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole vs. cyclopropylthiazole) and compare IC₅₀ values .
- Pharmacophore Mapping : Overlay docking poses (Glide/AutoDock) to identify critical hydrogen bond donors/acceptors .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity trends across analogs .
Methodological Considerations
Q. How to analyze intermolecular interactions in crystallographic studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
